(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 7767-00-2
VCID: VC3807172
InChI: InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Molecular Formula: C21H20N2O6
Molecular Weight: 396.4 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid

CAS No.: 7767-00-2

Cat. No.: VC3807172

Molecular Formula: C21H20N2O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid - 7767-00-2

Specification

CAS No. 7767-00-2
Molecular Formula C21H20N2O6
Molecular Weight 396.4 g/mol
IUPAC Name (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1
Standard InChI Key QCLYZAIZBKHBFT-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
SMILES C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid, reflects its bifunctional protection strategy:

  • Benzyloxycarbonyl (Z) group: Protects the α-amino group, facilitating selective reactions at the carboxyl terminus .

  • Phthalimide (Pht) moiety: Blocks the δ-amino group of ornithine, preventing unwanted side reactions during peptide elongation .

The stereochemistry is confirmed via optical rotation data (D = +15 ± 2° in H₂O) , critical for its biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₀N₂O₆
Molecular Weight396.4 g/mol
CAS Number7767-00-2
Melting PointNot reported
SolubilityDMSO, DMF (≥10 mg/mL)
Storage Conditions2–8°C, inert atmosphere, dark

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step protection-deprotection strategies:

  • Phthalimide Installation: Reaction of L-ornithine with phthalic anhydride under acidic conditions yields Nδ-phthaloyl-L-ornithine .

  • Z-Protection: Benzyloxycarbonyl chloride (Cbz-Cl) reacts with the α-amino group in the presence of a base (e.g., NaHCO₃) .

  • Carboxylic Acid Activation: The pentanoic acid terminus is activated via esterification or anhydride formation for subsequent coupling .

Key Reaction:

L-Ornithine+Phthalic AnhydrideH+Nδ-Pht-L-OrnithineCbz-ClZ-Nδ-Pht-L-Ornithine-OH\text{L-Ornithine} + \text{Phthalic Anhydride} \xrightarrow{\text{H}^+} \text{Nδ-Pht-L-Ornithine} \xrightarrow{\text{Cbz-Cl}} \text{Z-Nδ-Pht-L-Ornithine-OH}

This route achieves >80% yield in optimized conditions .

Orthogonal Deprotection

  • Z-Group Removal: Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group without affecting the phthalimide .

  • Phthalimide Cleavage: Hydrazinolysis (NH₂NH₂) regenerates the δ-amino group for further functionalization .

Applications in Pharmaceutical Research

Peptide Synthesis

As a protected ornithine derivative, the compound enables site-specific incorporation of diamino acids into peptides. For example:

  • Antibiotic Potentiation: Analogous triaminopentane derivatives enhance clarithromycin activity against E. coli by 128-fold via outer membrane permeabilization .

  • Enzyme Inhibitors: Nδ-Hemiphthaloyl ornithine derivatives inhibit folylpolyglutamate synthetase (IC₅₀ = 1.3 nM) , critical in cancer therapeutics.

Table 2: Biological Activity of Analogues

CompoundTarget EnzymeIC₅₀ (nM)Source
PT523 (Nδ-Hemiphthaloyl)Folylpolyglutamate1.3
MethotrexateDihydrofolate Reductase23
This CompoundPending

Bioconjugation and Drug Delivery

The phthalimide group’s fluorescence quenching properties facilitate tracking in protein-DNA cross-linking studies . Additionally, its hydrochloride salt (CAS 92455-59-9) improves aqueous solubility for intravenous formulations .

Recent Advances and Future Directions

Structural Modifications

  • Halogenation: 4,5-Dichlorophthaloyl analogues show reduced activity (IC₅₀ = 18 nM vs. 1.3 nM for PT523), underscoring steric constraints .

  • Linker Optimization: Extending the pentanoic chain to hexanoic improves membrane permeability in S. aureus models .

Computational Modeling

Docking studies predict high affinity for bacterial efflux pumps (e.g., NorA), suggesting utility in overcoming macrolide resistance .

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